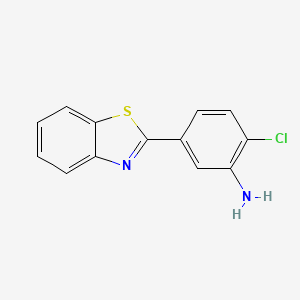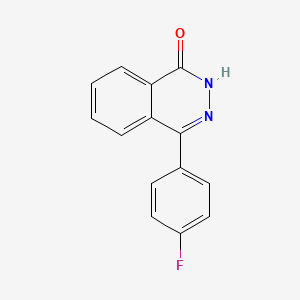
5-(2-メチルベンゾイミダゾール-1-イル)-5-オキソペンタン酸
説明
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure features a benzimidazole ring, which is a fused heterocyclic system consisting of benzene and imidazole rings.
科学的研究の応用
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as metal-organic frameworks (MOFs).
作用機序
The benzimidazole ring system has been found to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The benzimidazole moiety is an integral part of the structure of vitamin B12 and has been found to greatly benefit in the treatment of parasitic diseases .
生化学分析
Biochemical Properties
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction with these enzymes can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism . Additionally, 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth, differentiation, and survival . By modulating these pathways, 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit proteases by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis . Additionally, 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have indicated that prolonged exposure to 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can result in sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . Additionally, it can affect the levels of metabolites, such as glucose and lactate, by modulating enzyme activity and metabolic flux.
Transport and Distribution
The transport and distribution of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, as well as its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications can direct 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid to these locations, where it can exert its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the reaction with aromatic or aliphatic aldehydes . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetonitrile, and the use of catalysts like potassium hydroxide or cesium carbonate .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid, often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
化学反応の分析
Types of Reactions
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-methyl derivatives .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a wide range of pharmacological activities.
2-Methylbenzimidazole: A derivative with enhanced antimicrobial properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Uniqueness
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group and the 5-oxo-pentanoic acid moiety enhances its reactivity and potential therapeutic applications compared to other benzimidazole derivatives .
特性
IUPAC Name |
5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWINMESZIVCYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355234 | |
| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402944-82-5 | |
| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE](/img/structure/B1298717.png)
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)





![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
![4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1298748.png)

